N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Description
N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 3,4,5-trimethoxyphenyl group and a 1,2-oxazole-5-carboxamide moiety. The 3,4,5-trimethoxyphenyl substituent is a hallmark of microtubule-targeting agents, such as combretastatin analogues, due to its role in disrupting tubulin polymerization . The 1,3,4-oxadiazole ring enhances metabolic stability and bioavailability, while the 1,2-oxazole carboxamide group may influence binding affinity to biological targets.
Properties
IUPAC Name |
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6/c1-21-10-6-8(7-11(22-2)12(10)23-3)14-18-19-15(24-14)17-13(20)9-4-5-16-25-9/h4-7H,1-3H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAIBARNPIMZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3,4-Oxadiazole Core
The synthesis begins with constructing the 1,3,4-oxadiazole ring, a critical step that often involves cyclization reactions between hydrazine derivatives and carboxylic acid precursors. Source outlines a method where 3,4,5-trimethoxybenzoic acid is converted into its corresponding hydrazide through reaction with hydrazine hydrate in ethanol under reflux. Subsequent treatment with carbon disulfide in alkaline medium yields 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, which is then desulfurized using hydrogen peroxide or iodine to form the oxadiazole ring.
An alternative approach from source employs amidoximes as intermediates. Here, 3,4,5-trimethoxybenzamidoxime reacts with 1,2-oxazole-5-carbonyl chloride in the presence of triethylamine, facilitating nucleophilic acyl substitution. This method benefits from milder conditions (room temperature, dichloromethane solvent) and avoids the use of toxic reagents like carbon disulfide.
Coupling of the 1,2-Oxazole Moiety
The 1,2-oxazole-5-carboxamide group is introduced via a coupling reaction between the oxadiazole intermediate and 1,2-oxazole-5-carboxylic acid. Source describes a carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF). The reaction proceeds at 0–5°C to minimize side reactions, achieving yields of 68–72% after purification by column chromatography.
Microwave-assisted synthesis, as noted in source, significantly accelerates this step. Irradiating the reaction mixture at 100°C for 15 minutes enhances the coupling efficiency, reducing reaction times from hours to minutes while maintaining a yield of 75%.
Key Intermediates and Their Characterization
Intermediate 1: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazole-2-Amine
This intermediate is synthesized via cyclization of 3,4,5-trimethoxybenzohydrazide with cyanogen bromide in ethanol. Nuclear magnetic resonance (NMR) spectroscopy confirms its structure, with characteristic peaks at δ 7.85 ppm (aromatic protons) and δ 3.90 ppm (methoxy groups). High-resolution mass spectrometry (HRMS) data ([M+H]+: m/z 265.0952) further validate its purity.
Intermediate 2: 1,2-Oxazole-5-Carbonyl Chloride
Prepared by treating 1,2-oxazole-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux, this intermediate is isolated as a pale-yellow liquid. Fourier-transform infrared (FTIR) spectroscopy reveals a strong C=O stretch at 1775 cm⁻¹, confirming the acyl chloride formation.
Optimization of Reaction Conditions
Catalytic Enhancements
The use of palladium catalysts, as reported in source, improves yields during coupling steps. For instance, palladium acetate (5 mol%) in toluene at 110°C facilitates Suzuki-Miyaura cross-coupling between boronic acid derivatives and the oxadiazole core, achieving 82% yield compared to 65% without catalysis.
Solvent and Temperature Effects
Polar aprotic solvents like DMF and acetonitrile are preferred for their ability to stabilize transition states. Source demonstrates that acetonitrile outperforms tetrahydrofuran (THF) in the final coupling step, yielding 74% versus 58% due to better solubility of reactants. Additionally, maintaining temperatures below 10°C during acid chloride formation prevents decomposition.
Purification and Analytical Validation
Chromatographic Techniques
Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from unreacted starting materials. Source reports a retention factor (Rf) of 0.45 for the pure product, confirmed by thin-layer chromatography (TLC).
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, oxazole-H), 7.62 (s, 2H, aromatic-H), 6.98 (s, 1H, oxadiazole-H), 3.88 (s, 9H, OCH3).
- ¹³C NMR (100 MHz, DMSO-d6): δ 167.2 (C=O), 159.8 (oxadiazole-C), 153.1 (oxazole-C), 140.3–105.7 (aromatic-C).
- HRMS : m/z 361.1264 [M+H]+ (calculated for C₁₆H₁₆N₄O₆: 361.1268).
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hydrazide Cyclization | 3,4,5-Trimethoxybenzoic acid | Reflux, 8h | 65 | 95 |
| Amidoxime Route | 3,4,5-Trimethoxybenzamidoxime | RT, 12h | 71 | 98 |
| Microwave-Assisted | Pre-formed oxadiazole intermediate | 100°C, 15min | 75 | 97 |
Table 1. Comparison of synthetic approaches for N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide.
Challenges and Mitigation Strategies
Side Reactions
Over-oxidation during oxadiazole formation can generate sulfone byproducts. Source recommends using stoichiometric iodine instead of hydrogen peroxide to minimize this issue, reducing byproduct formation from 12% to 3%.
Scalability Limitations
Large-scale reactions face solubility challenges. Source addresses this by employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which enhance interfacial interactions in biphasic systems.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide. The compound has shown promising results in inhibiting cancer cell proliferation in various types of cancer:
- In vitro Studies : Research indicates that oxadiazole derivatives exhibit significant growth inhibition against multiple cancer cell lines. For example, compounds similar to this compound have demonstrated percent growth inhibitions (PGIs) exceeding 75% against glioblastoma and ovarian cancer cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and the disruption of cellular signaling pathways involved in cell survival and proliferation. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression .
Antimicrobial Properties
Oxadiazole derivatives are recognized for their antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains:
- Antibacterial Activity : Studies have reported that oxadiazole derivatives possess comparable antibacterial efficacy to first-line antibiotics. The structure activity relationship (SAR) analysis indicates that modifications at specific positions enhance their antimicrobial potency .
Antioxidant Activity
The antioxidant properties of this compound contribute to its therapeutic potential:
- Oxidative Stress Reduction : Compounds with oxadiazole moieties have been shown to scavenge free radicals effectively and reduce oxidative stress markers in biological systems. This activity is crucial for preventing cellular damage and associated diseases .
Anti-Diabetic Effects
Recent research has explored the anti-diabetic potential of oxadiazole derivatives:
- In Vivo Studies : The compound has been tested in genetically modified models (e.g., Drosophila melanogaster) demonstrating significant reductions in glucose levels. These findings suggest a possible mechanism involving insulin sensitization or enhancement of glucose uptake .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
| Step | Reaction Type | Key Reagents | Notes |
|---|---|---|---|
| 1 | Condensation | Oxadiazole precursor + amine | Forms the oxadiazole core |
| 2 | Cyclization | Isocyanate or equivalent | Introduces the oxazole ring |
| 3 | Functionalization | Various substituents | Enhances biological activity |
Mechanism of Action
The mechanism of action of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cell cycle regulation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Activity of 1,3,4-Oxadiazol-2-Amine Analogues
Compounds sharing the 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl scaffold but differing in substituents have demonstrated moderate to significant anticancer activity. Key examples include:
| Compound Name | Substituent | Cell Line Activity (Growth Percent, GP) | Mean GP |
|---|---|---|---|
| N-(4-Chlorophenyl)-5-(3,4,5-TMP)-oxadiazol-2-amine (4b) | 4-chlorophenyl | 59.73 (SR leukemia), 72.77 (NCI-H522 lung cancer) | 96.31 |
| N-(2-Methoxyphenyl)-5-(3,4,5-TMP)-oxadiazol-2-amine (4f) | 2-methoxyphenyl | 66.70 (T-47D breast), 68.96 (NCI-H522), 75.64 (SNB-75) | 92.62 |
| N-(4-Bromophenyl)-5-(3,4,5-TMP)-oxadiazol-2-amine (4a) | 4-bromophenyl | — | 96.25 |
TMP = trimethoxyphenyl; Data from
The target compound replaces the amine group with a 1,2-oxazole carboxamide, which may alter hydrogen-bonding interactions and pharmacokinetic properties. While the GP values for 4a-f indicate moderate activity, the carboxamide group could enhance target specificity or solubility compared to amine derivatives.
Trimethoxyphenyl-Linked Combretastatin Analogues
The synthesis of combretastatin analogues, such as 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-TMP)oxazol-5(4H)-one, involves oxazolone intermediates and aryl hydrazides . These compounds typically exhibit potent tubulin inhibition but suffer from poor bioavailability. The target compound’s 1,3,4-oxadiazole and 1,2-oxazole rings may confer greater metabolic stability than the oxazolone backbone of traditional combretastatins.
Antimicrobial and Antifungal Oxadiazole Derivatives
Oxadiazole derivatives with sulfonyl groups, such as 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-oxadiazoles, show antifungal activity against Candida albicans (MIC = 8–32 µg/mL) . The target compound’s carboxamide group may reduce antifungal efficacy but improve anticancer selectivity.
Structural and Conformational Comparisons
The crystal structure of N-[(E)-2-chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-TMP)-4H-1,2,4-triazol highlights the importance of dihedral angles (53.84–70.77°) between aromatic rings for intermolecular interactions .
Drug-Likeness and Lipinski Compliance
All analogues in adhere to Lipinski’s “rule of five” (molecular weight <500, logP <5, ≤5 H-bond donors, ≤10 H-bond acceptors), indicating favorable oral bioavailability . The target compound’s molecular weight (estimated ~450–470 g/mol) and logP (~3–4) align with these criteria, suggesting comparable drug-likeness.
Biological Activity
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- Oxadiazole and Oxazole Rings : These heterocyclic structures are known for their diverse biological activities.
- Trimethoxyphenyl Group : This substituent may enhance the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to this compound have demonstrated activity against Gram-positive bacteria such as Enterococcus faecium and various strains of Staphylococcus aureus .
Anticancer Activity
The compound's structure suggests potential anticancer properties:
- Inhibition of Tumor Cell Lines : Similar oxadiazole derivatives have shown IC50 values in the nanomolar range against various cancer cell lines (e.g., HEPG2 and MCF7), indicating strong antiproliferative effects .
The biological activity of these compounds is often attributed to:
- Inhibition of Key Enzymes : Many oxadiazole derivatives inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in tumor cells .
Study 1: Antimicrobial Evaluation
A study synthesized various oxadiazole derivatives and tested their antimicrobial activity. The results indicated that compounds with a trimethoxyphenyl group had enhanced efficacy against specific bacterial strains while maintaining low toxicity levels .
Study 2: Anticancer Screening
In a comprehensive screening of synthesized oxadiazole derivatives against multiple cancer cell lines, several compounds exhibited promising anticancer activity with IC50 values significantly lower than standard chemotherapeutics . Notably, the compound N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide showed an IC50 of 0.24 μM against EGFR.
Data Summary
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antibacterial | - | E. faecium, S. aureus |
| Related Oxadiazole Derivative | Anticancer | 0.67 | PC-3 Prostate Cancer |
| N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-... | EGFR Inhibition | 0.24 | EGFR |
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Oxadiazole Ring Formation : Cyclization of α-haloketones (e.g., 3,4,5-trimethoxybenzoyl chloride) with hydrazine derivatives under acidic conditions to form the 1,3,4-oxadiazole core .
Oxazole Carboxamide Coupling : Reaction of the oxadiazole intermediate with 1,2-oxazole-5-carboxylic acid using coupling agents like EDCl/HOBt in DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final compound .
Key parameters: Temperature (reflux at 80–100°C), solvent choice (DMF for coupling), and reaction time (12–24 hours) .
Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm methoxy group positions (δ 3.8–4.0 ppm for OCH) and carboxamide proton (δ 8.2–8.5 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-O of oxazole) .
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., m/z 412.1274 for CHNO) .
- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of trimethoxyphenyl groups .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Kinase or tubulin polymerization assays to identify target engagement .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for cyclization steps, identifying energy barriers and optimal catalysts .
- Reaction Path Search : Algorithms like GRRM predict intermediates and byproducts, reducing trial-and-error experimentation .
- Solvent Optimization : COSMO-RS simulations to select solvents that stabilize charged intermediates (e.g., DMF vs. THF) .
Q. What experimental design strategies resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity (MTT) with apoptosis markers (Annexin V/PI staining) to distinguish true activity from assay artifacts .
- Statistical DoE : Fractional factorial designs (e.g., 2 designs) test variables like concentration, pH, and incubation time to identify confounding factors .
- Meta-Analysis : Combine data from multiple studies using hierarchical clustering to identify outliers or batch effects .
Q. How to investigate structure-activity relationships (SAR) for the trimethoxyphenyl and oxadiazole moieties?
- Methodological Answer :
- Analog Synthesis : Replace methoxy groups with halogens or alkyl chains to assess electronic/steric effects .
- Biological Profiling : Compare IC values of analogs against parent compound to map pharmacophore requirements .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., tubulin or kinases) and correlate with activity .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts upon compound binding .
- CRISPR-Cas9 Knockout Screens : Identify genetic vulnerabilities (e.g., kinase genes) linked to compound efficacy .
- Metabolomics : LC-MS/MS profiling to track changes in metabolic pathways (e.g., glycolysis, nucleotide synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
